

# 4-Acetaminophen sulfate-d4 CAS number

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## Compound of Interest

Compound Name: 4-Acetaminophen sulfate-d4

Cat. No.: B12364220

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## An In-Depth Technical Guide to 4-Acetaminophen Sulfate-d4

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Acetaminophen sulfate-d4** is the deuterated form of 4-Acetaminophen sulfate, a major metabolite of Acetaminophen (also known as paracetamol). The incorporation of four deuterium atoms into the molecule provides a distinct mass shift, making it an invaluable tool in bioanalytical and metabolic studies. Its primary application is as an internal standard for the highly sensitive and specific quantification of acetaminophen and its metabolites in various biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **4-Acetaminophen sulfate-d4** are summarized below. It is important to note that a specific CAS number for the d4-sulfate is not consistently reported in public databases. The CAS number for the parent deuterated compound, Acetaminophen-d4, is 64315-36-2.<sup>[1][2][3][4]</sup>

Property	Value
Systematic Name	N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4
Synonyms	Acetaminophen sulfate D4
CAS Number	Not consistently available
Molecular Formula	C <sub>8</sub> H <sub>5</sub> D <sub>4</sub> NO <sub>5</sub> S[5]
Molecular Weight	238.28 g/mol [5]
Physical State	Solid
Purity	Typically ≥98%

## Synthesis and Purification

The synthesis of **4-Acetaminophen sulfate-d4** is a multi-step process involving deuteration of the acetaminophen core, followed by sulfation.

### Experimental Protocol for Synthesis

- **Deuteration:** p-Aminophenol is treated with deuterium oxide (D<sub>2</sub>O) and a deuterium-labeled acid (e.g., DCl) at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours) to exchange the aromatic protons with deuterium.
- **Acetylation:** The resulting deuterated p-aminophenol is then acetylated using deuterated acetic anhydride ((CD<sub>3</sub>CO)<sub>2</sub>O) in a suitable deuterated solvent like DMSO-d<sub>6</sub>. The reaction is typically carried out at around 60°C for several hours.
- **Sulfation:** The final step is the sulfation of the deuterated acetaminophen. This can be achieved enzymatically using a sulfotransferase enzyme, such as SULT1A1, and a sulfate donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in a deuterated aqueous buffer at 37°C.

### Purification

Post-synthesis, **4-Acetaminophen sulfate-d4** is purified to ensure high isotopic and chemical purity. A typical purification workflow is as follows:

- **Ion-Exchange Chromatography:** The reaction mixture is first subjected to ion-exchange chromatography, for instance, using a DEAE-Sephadex column. Elution is performed with a gradient of a suitable buffer, such as ammonium bicarbonate.[5]
- **Crystallization:** The fractions containing the desired product are pooled and further purified by recrystallization from a solvent mixture, such as deuterated ethanol and water, to yield a product with high isotopic purity.[5]
- **Quality Control:** The final product's identity and purity are confirmed using techniques like high-resolution mass spectrometry and NMR spectroscopy.

## Applications in Research

**4-Acetaminophen sulfate-d4** is a critical tool in several research areas, primarily due to its properties as a stable isotope-labeled internal standard.

- **Pharmacokinetic Studies:** It is used to accurately quantify the concentration of acetaminophen and its metabolites in biological samples over time, which is essential for determining pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).
- **Metabolic Profiling:** The compound aids in studying the metabolic pathways of acetaminophen, particularly in differentiating and quantifying the products of sulfation and glucuronidation. This is crucial in understanding drug metabolism in various physiological and pathological conditions, such as overdose scenarios.[5]
- **Quantitative Bioanalysis:** In clinical and forensic toxicology, **4-Acetaminophen sulfate-d4** serves as an internal standard for the precise quantification of acetaminophen and its metabolites in plasma, urine, and other biological matrices by LC-MS/MS.[6]

## Quantitative Bioanalysis using LC-MS/MS

The use of **4-Acetaminophen sulfate-d4** as an internal standard significantly improves the accuracy and precision of LC-MS/MS-based quantification of acetaminophen.

## Experimental Protocol for Plasma Sample Analysis

- **Sample Preparation:**

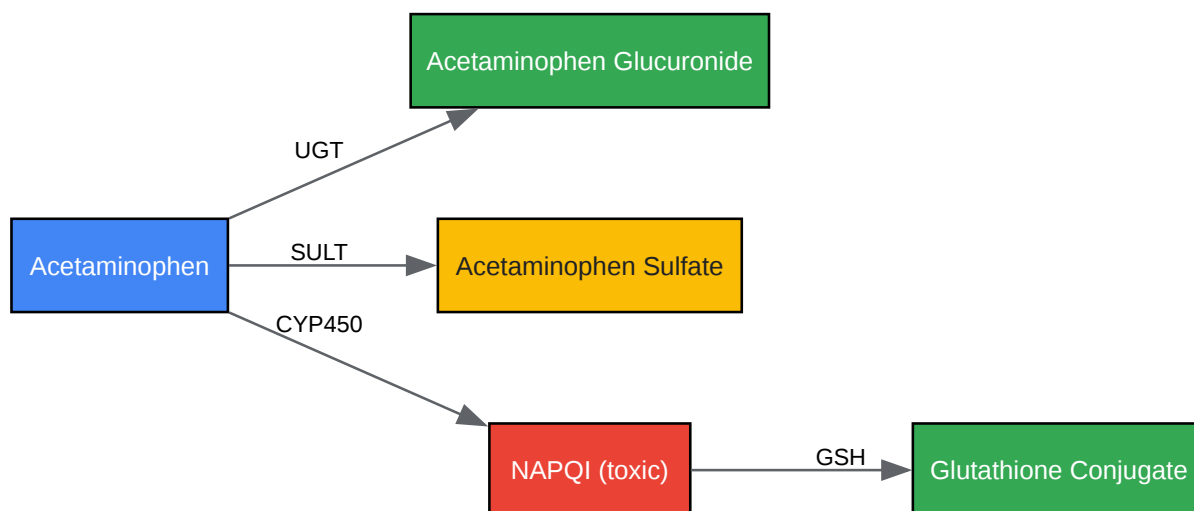
- To a 50  $\mu\text{L}$  aliquot of plasma in a 96-well plate, add a protein precipitation solution (e.g., 300  $\mu\text{L}$  of acetonitrile) containing **4-Acetaminophen sulfate-d4** at a known concentration (e.g., 500 ng/mL).[6]
- Vortex the mixture for 5 minutes to ensure complete protein precipitation.[6]
- Centrifuge the plate at high speed (e.g., 13,000 g) for 10 minutes at 4°C.[6]
- Transfer an aliquot of the supernatant (e.g., 100  $\mu\text{L}$ ) to a new vial or plate containing 100  $\mu\text{L}$  of water.[6]
- LC-MS/MS Analysis:
  - Inject a small volume of the prepared sample (e.g., 3  $\mu\text{L}$ ) into the LC-MS/MS system.[6]
  - Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution.
  - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

## Typical LC-MS/MS Parameters

Parameter	Acetaminophen	4-Acetaminophen sulfate-d4 (Internal Standard)
Mass Transition (m/z)	152.1 $\rightarrow$ 110.0[6]	156.1 $\rightarrow$ 114.1[6]
Linear Range	0.5–500 ng/mL[5]	N/A
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[5]	N/A
Mean Recovery	94.7% - 96.0%[7]	~95.3%[7]
Inter-day Precision (%CV)	$\leq$ 5.8% at LLOQ[5]	N/A

## Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A small fraction is oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is then detoxified by glutathione.

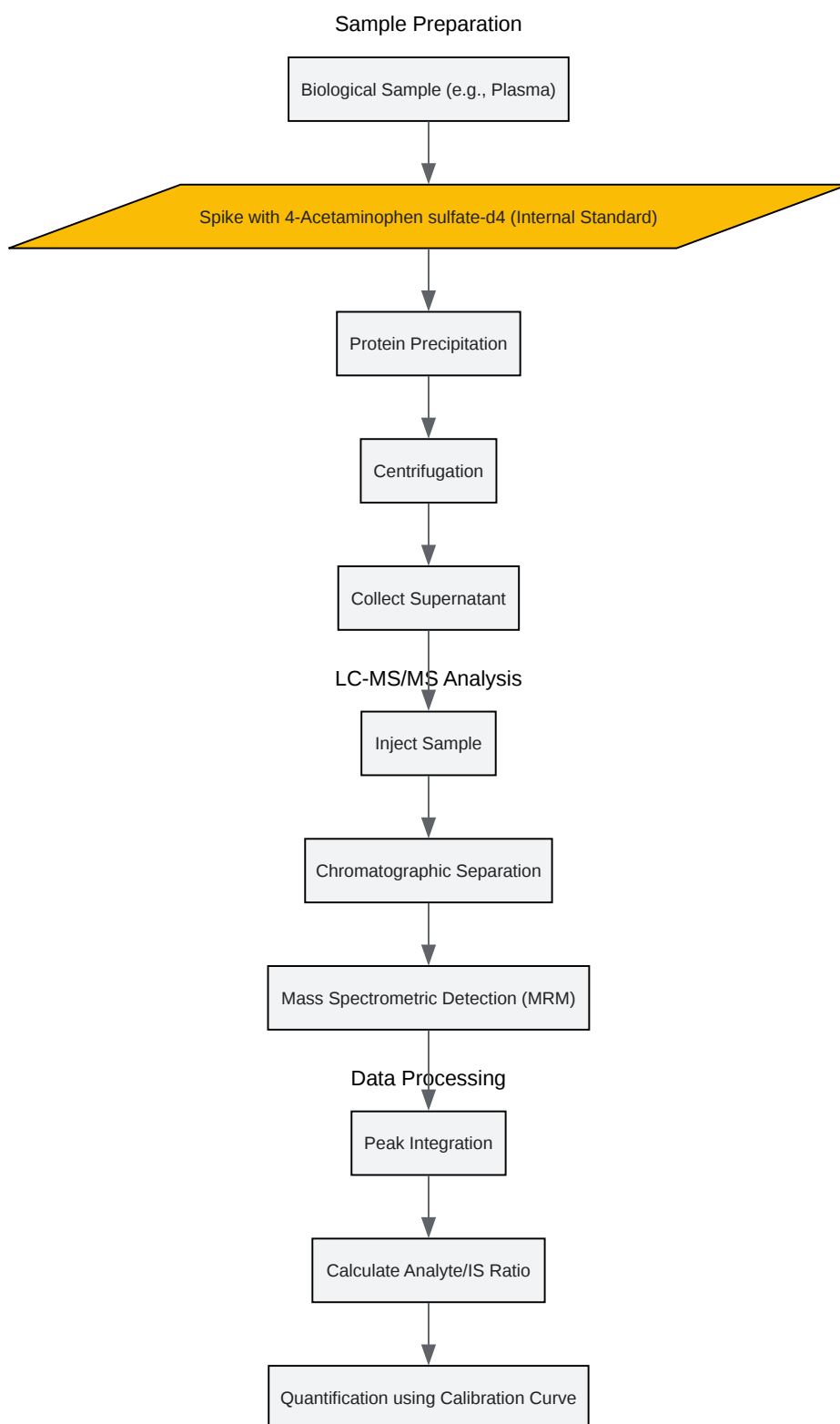


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Caption: Major metabolic pathways of Acetaminophen in the liver.

## Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of acetaminophen in a biological sample using **4-Acetaminophen sulfate-d4** as an internal standard.



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Caption: Workflow for quantitative bioanalysis using an internal standard.

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